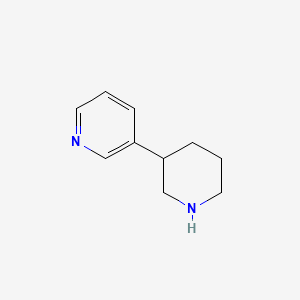

3-(Piperidin-3-yl)pyridine

Description

BenchChem offers high-quality 3-(Piperidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDGENGYOLDCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576785 | |

| Record name | 3-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-28-2 | |

| Record name | 3-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The Isobaric Distinction

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 4. researchgate.net [researchgate.net]

- 5. Anabasine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nicotine metabolism and its association with CYP2A6 genotype among Indigenous people in Alaska who smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Deep Dive: Anabasine – From Botanical Alkaloid to Forensic Biomarker

Executive Summary

Anabasine [3-(2-piperidyl)pyridine] is a pyridine-piperidine alkaloid and a structural isomer of nicotine.[1] Historically isolated from Anabasis aphylla and Nicotiana glauca (Tree Tobacco), it has evolved from a botanical insecticide to a critical forensic biomarker. Unlike nicotine, anabasine is not present in pharmaceutical grade Nicotine Replacement Therapies (NRT), making it the gold standard for distinguishing combusted tobacco use from therapeutic nicotine supplementation.

This guide synthesizes the historical discovery, enantioselective synthetic pathways, receptor pharmacology, and validated forensic detection protocols of anabasine.

Historical Isolation and Structural Elucidation[2]

The discovery of anabasine is rooted in the early 20th-century exploration of Chenopodiaceae and Solanaceae alkaloids.

The Orechoff-Menschikoff Isolation (1931)

While nicotine had been known since the 19th century, anabasine was distinct. In 1931 , Soviet chemists A. Orechoff and G. Menschikoff successfully isolated a new alkaloid from Anabasis aphylla, a shrub native to the steppes of Central Asia. They named it "anabasine."[1]

-

Key Differentiation: Unlike nicotine (a pyridine-pyrrolidine analog), anabasine contains a piperidine ring attached to the pyridine moiety.[1][2]

-

Botanical Context: It was later identified as the primary alkaloid in Nicotiana glauca (Tree Tobacco), contrasting with Nicotiana tabacum where nicotine dominates.

Structural Isomerism

The structural elucidation confirmed that anabasine is the 2-piperidyl isomer of nicotine. This subtle expansion of the saturated ring (from 5-membered pyrrolidine to 6-membered piperidine) significantly alters its binding affinity and desensitization kinetics at Nicotinic Acetylcholine Receptors (nAChRs).

Chemical Synthesis and Stereochemistry

Early synthesis methods (e.g., Späth and Mamoli, 1936) lacked stereocontrol, yielding racemic mixtures. Modern drug development requires high enantiomeric purity (typically >99% ee), as the (S)-enantiomer often exhibits higher biological activity.

Modern Enantioselective Synthesis: The Ellman Method

The most robust pathway for synthesizing chiral amines like anabasine utilizes tert-butanesulfinamide (Ellman’s auxiliary) . This method allows for the diastereoselective formation of the piperidine ring.

Synthesis Workflow

-

Condensation: 3-pyridinecarboxaldehyde reacts with chiral tert-butanesulfinamide to form a chiral sulfinimine.

-

Grignard Addition/Reduction: A nucleophilic addition (or reduction) sets the stereocenter.

-

Cyclization: Acid-mediated deprotection and ring closure yields the piperidine ring.

Figure 1: Enantioselective synthesis of Anabasine via Ellman's Sulfinamide auxiliary.

Pharmacological Profile & Mechanism of Action

Anabasine acts as a potent agonist at nAChRs. Its pharmacological profile differs from nicotine due to the steric constraints of the piperidine ring.

Receptor Selectivity

-

4

-

7 Subtype (Homomeric): Anabasine acts as a full agonist with high efficacy. This receptor subtype is highly permeable to Calcium (

Signal Transduction Pathway

Upon binding, anabasine induces a conformational change in the nAChR, opening the ion channel. This leads to cation influx, membrane depolarization, and downstream neurotransmitter release.

Figure 2: Signal transduction pathway of Anabasine at neuronal nAChRs.

Toxicology: The "Crooked Calf" Mechanism

In the mid-20th century, livestock researchers identified a severe teratogenic syndrome in cattle grazing on Lupinus and Nicotiana species.

-

The Syndrome: "Crooked Calf Disease" (Arthrogryposis).[4][5]

-

The Agent: Anabasine (and the quinolizidine alkaloid anagyrine).

-

The Mechanism (Keeler's Hypothesis): Research by R.F. Keeler demonstrated that anabasine induces fetal sedation during a critical gestational window (Days 40–70).

-

Anabasine crosses the placenta.

-

It desensitizes fetal nAChRs at the neuromuscular junction.

-

Fetal immobilization occurs.

-

Lack of movement prevents normal joint formation, leading to permanent skeletal fixation (arthrogryposis).[4]

-

Forensic Application: Biomarker Analysis

In clinical and forensic toxicology, distinguishing between a tobacco user and a person using NRT (patches, gum) is critical. NRT products contain purified nicotine. Tobacco products contain nicotine plus minor alkaloids (Anabasine, Anatabine, Nornicotine).[6]

Therefore, the presence of Anabasine > 2 ng/mL in urine confirms tobacco use.

Validated Protocol: LC-MS/MS with Solid Phase Extraction (SPE)

The following protocol is based on CDC and FDA validated methods for high-throughput analysis.

Reagents & Equipment

-

Matrix: Human Urine (300 µL).

-

Internal Standard (IS): Anabasine-d4.

-

SPE Cartridge: Mixed-mode Cation Exchange (e.g., Strata-X-C, 30 mg).

-

Enzyme:

-Glucuronidase (to hydrolyze conjugated alkaloids).[6]

Step-by-Step Workflow

-

Hydrolysis:

-

Mix 300 µL urine + 50 µL IS + 100 µL

-Glucuronidase buffer. -

Incubate at 37°C for 4 hours (cleaves glucuronides).

-

-

SPE Extraction (Self-Validating Step):

-

Condition: 1 mL Methanol, then 1 mL Water.

-

Load: Hydrolyzed sample.

-

Wash 1: 0.1M HCl (Removes acidic/neutral interferences).

-

Wash 2: Methanol (Removes hydrophobic interferences).

-

Elute: 5% Ammonium Hydroxide in Methanol (Elutes basic alkaloids).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex Biphenyl).

-

Mobile Phase: Gradient of 10mM Ammonium Formate (pH 10) and Methanol.

-

Ionization: ESI Positive Mode.

-

Data Presentation: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (min) |

| Anabasine | 163.1 | 120.1 | 80.1 | 3.2 |

| Anabasine-d4 | 167.1 | 124.1 | 84.1 | 3.2 |

| Nicotine | 163.2 | 130.1 | 132.1 | 2.8 |

Table 1: Multiple Reaction Monitoring (MRM) transitions for Anabasine detection.

References

-

Orechoff, A., & Menschikoff, G. (1931). Über die Alkaloide von Anabasis aphylla L. (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft. Link

-

Keeler, R. F., et al. (1977). Lupine-induced crooked calf disease and a management method to reduce incidence. Journal of Range Management. Link

-

Jacob, P., et al. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. Link

-

McGuffey, J. E., et al. (2014).[6] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[6][7][8] PLOS ONE / CDC Stacks. Link

-

Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews. Link

-

Kem, W. R., et al. (2004). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 5. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Simultaneous and sensitive measurement of anabasine, nicotine, and nicotine metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Monograph: 3-(Piperidin-3-yl)pyridine (Anabasine)

Content Type: Technical Monograph Subject: Anabasine (Neonicotine) Audience: Drug Development Scientists, Toxicologists, and Analytical Chemists

Executive Technical Summary

3-(Piperidin-3-yl)pyridine, commonly known as Anabasine , is a pyridine alkaloid structurally isomeric to nicotine. While historically utilized as a botanical insecticide, its contemporary relevance in pharmaceutical research lies in two distinct domains: as a definitive biomarker for distinguishing tobacco use from Nicotine Replacement Therapy (NRT) in clinical trials, and as a reference teratogen for nicotinic acetylcholine receptor (nAChR) agonists.

This guide synthesizes the toxicological profile of Anabasine, emphasizing its mechanism of neuromuscular blockade, its specific developmental toxicity ("Crooked Calf Disease"), and the analytical rigor required for its quantification in biological matrices.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Anabasine exists as a liquid alkaloid.[1][2] Unlike nicotine (which contains a methyl-pyrrolidine ring), Anabasine features a piperidine ring. This structural difference confers higher stability but alters its metabolic profile and receptor binding kinetics.

Table 1: Physicochemical Profile

| Parameter | Data | Relevance to Toxicology |

| IUPAC Name | 3-(Piperidin-2-yl)pyridine | Note: Often chemically misidentified; the piperidine attachment is at C2 relative to the piperidine ring, but C3 relative to pyridine. |

| Common Name | Anabasine | Primary identifier in literature.[1][3][4][5][6][7] |

| CAS Registry | 494-52-0 (L-isomer) | Unique identifier for regulatory queries. |

| Molecular Formula | C₁₀H₁₄N₂ | MW: 162.23 g/mol .[2] |

| pKa | ~11.0 (secondary amine) | Highly basic; exists as a cation at physiological pH, influencing membrane transport. |

| Solubility | Miscible in water, organic solvents | Rapid systemic absorption via oral and dermal routes. |

| Chirality | (S)-Anabasine (Natural) | The (S)-enantiomer is the predominant natural form in Nicotiana glauca. |

Pharmacodynamics: Mechanism of Action (MoA)

Anabasine acts as a potent nicotinic acetylcholine receptor (nAChR) agonist .[1] Its toxicological potency stems from its ability to cause initial depolarization followed by persistent receptor desensitization .

Receptor Selectivity & Neuromuscular Blockade

Unlike nicotine, which has a high affinity for CNS

-

Activation: Anabasine binds to the ACh binding site, opening the ion channel and causing Na⁺ influx (Depolarization).

-

Desensitization: Because Anabasine is not hydrolyzed by acetylcholinesterase (AChE), it remains in the synaptic cleft. The receptor transitions to a high-affinity, non-conducting "desensitized" state.

-

Consequence: The muscle membrane becomes refractory to endogenous Acetylcholine (ACh), leading to flaccid paralysis (neuromuscular blockade) and, in fetuses, akinesia (lack of movement).

Visualization of Signaling Pathway

Figure 1: Mechanism of Anabasine-induced neuromuscular blockade and desensitization leading to toxicity.

Toxicological Profile

Acute Toxicity

Acute exposure mimics severe nicotine poisoning (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), progressing to respiratory failure.

-

LD50 (Murine IV): ~11–16 mg/kg (Enantiomer dependent; R-anabasine is slightly more toxic than S-anabasine).[7]

-

Clinical Presentation: Tremors, ataxia, respiratory arrest due to diaphragm paralysis.

Developmental Toxicity (Teratogenicity)

This is the most critical area for drug developers working with pyridine scaffolds. Anabasine is the causative agent of "Crooked Calf Disease" (arthrogryposis).

-

Mechanism: Anabasine crosses the placenta and desensitizes fetal muscle nAChRs. This inhibits fetal movement during critical windows of skeletal ossification (gestation days 50–75 in cattle).

-

The "Movement Hypothesis": Mechanical movement is required for proper joint formation and palate closure. Anabasine-induced akinesia results in fixed joints (arthrogryposis) and cleft palate.

Critical Insight: Species Specificity (The "Rat Model Trap")

Expertise Note: Researchers must exercise caution when selecting animal models for Anabasine-like compounds.

-

Livestock (Cattle/Sheep/Pigs): Highly susceptible to teratogenic effects.[3]

-

Rats/Mice: Resistant. Studies (e.g., Welch et al.) have shown that rats fed high doses of Anabasine do not develop cleft palate or scoliosis. This is likely due to differences in pharmacokinetics or the threshold of fetal movement inhibition required to cause defects in rodents versus ungulates.

-

Implication: A negative teratogenicity study in rats for a pyridine-scaffold drug does not guarantee safety in other species or humans.

Analytical Protocol: LC-MS/MS Quantification

For clinical trials involving smoking cessation drugs, Anabasine is measured in urine to verify non-smoking status (as it is absent in pharmaceutical grade nicotine).

Methodological Principles (Self-Validating)

-

Internal Standard: Use Anabasine-d4 or Metoprolol . Isotope dilution is mandatory to correct for matrix effects in urine.

-

Column Selection: Avoid standard C18 columns due to peak tailing of basic pyridines. Use HILIC or Biphenyl phases for superior retention and shape.

-

pH Control: High pH mobile phases (ammonium bicarbonate, pH 10) often improve sensitivity for alkaloids by keeping them in the uncharged state, improving electrospray ionization (ESI) efficiency in positive mode.

Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for Anabasine quantification in clinical matrices.

Mass Transitions (MRM)

-

Precursor Ion: 163.1 [M+H]⁺

-

Quantifier Ion: 118.1 (Loss of piperidine ring fragment)

-

Qualifier Ion: 80.1 or 92.1

-

Dwell Time: >50ms per transition to ensure adequate points across the peak.

Safety & Handling Protocols

-

Hazard Class: Acute Toxin (Oral/Dermal).

-

PPE: Nitrile gloves are insufficient for prolonged contact with concentrated alkaloid bases; double-gloving or laminated film gloves recommended.

-

Deactivation: Anabasine is stable. Spills should be treated with dilute acid (to protonate and reduce volatility) before absorption with vermiculite.

References

-

Centers for Disease Control and Prevention (CDC). (2014). Biomonitoring Summary: Anabasine and Anatabine. National Biomonitoring Program. [Link]

-

Welch, K. D., et al. (2014).[6][8] "Studies on the teratogenicity of anabasine in a rat model." Toxicon, 87, 32-37.[6] [Link]

-

Jacob, P. 3rd, et al. (2002). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 92(10), 1700–1702. [Link]

-

Green, B. T., et al. (2013). "Neuromuscular nicotinic receptor activation and desensitization by the tobacco alkaloids anabasine and anatabine." Toxicon, 74, 1-12. [Link]

-

Panter, K. E., et al. (1990). "Natural teratogens in poisonous plants: implications for humans and livestock." Journal of Natural Toxins, 7, 1-16. [Link]

Sources

- 1. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of 3-Substituted Piperidines

Introduction: The Significance of Chiral 3-Substituted Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and blockbuster pharmaceuticals.[1][2][3] When substitution occurs at the 3-position, a stereocenter is often created, and the specific stereochemistry at this center is frequently critical for biological activity and selectivity.[1][4] Consequently, the development of robust, efficient, and highly enantioselective methods for the synthesis of 3-substituted piperidines is a paramount objective for researchers in drug discovery and development.[2][5][6] Historically, accessing these chiral building blocks has been challenging, often relying on lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or classical resolution, all of which are inefficient for modern drug development campaigns.[2][7]

This application note provides an in-depth guide to contemporary and powerful strategies for the enantioselective synthesis of 3-substituted piperidines. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-proven protocols, and offer insights into experimental design and optimization. The focus will be on catalytic asymmetric methods that offer high levels of stereocontrol, broad substrate scope, and operational simplicity.

Strategic Approaches to Enantioselective Synthesis

Several modern strategies have emerged to address the challenge of synthesizing enantioenriched 3-substituted piperidines. These can be broadly categorized as:

-

Functionalization of Pre-formed Rings: These methods start with pyridine or its derivatives and introduce the chiral center through asymmetric catalysis.

-

Asymmetric Cyclization Reactions: These strategies construct the chiral piperidine ring from acyclic precursors in an enantioselective manner.

This guide will focus on two of the most impactful and recent methods that exemplify the first approach: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines and Asymmetric Hydrogenation of Pyridinium Salts. A brief overview of other notable methods will also be provided for a comprehensive understanding of the field.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This recently developed strategy provides a highly effective and versatile route to a wide array of enantioenriched 3-substituted piperidines starting from readily available pyridine.[5][6][8] The overall process is a three-step sequence that culminates in a key Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][7] This method has been successfully applied to the formal synthesis of important pharmaceuticals like Preclamol and Niraparib.[1][5][7]

Overall Synthetic Workflow

The three-step sequence is as follows:

-

Partial Reduction of Pyridine: Pyridine is activated and partially reduced to a more reactive 1,2-dihydropyridine intermediate.[1][7]

-

Rh-Catalyzed Asymmetric Carbometalation: The crucial enantioselective step where a rhodium catalyst facilitates the coupling of the dihydropyridine with an aryl or vinyl boronic acid.[1][5][7]

-

Final Reduction and Deprotection: The resulting tetrahydropyridine is reduced to the piperidine, and the activating group is removed.[1][2][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Application Note: Strategic Utilization of the 3-(Piperidin-3-yl)pyridine Scaffold in Neurotherapeutic Discovery

Executive Summary

The 3-(piperidin-3-yl)pyridine nucleus (often referred to as the anabasine scaffold) represents a "privileged structure" in medicinal chemistry. Its inherent ability to mimic the acetylcholine pharmacophore while providing a rigid, semi-constrained geometry makes it an ideal template for targeting Nicotinic Acetylcholine Receptors (nAChRs), G-Protein Coupled Receptors (GPCRs), and specific kinase domains.

This Application Note provides a comprehensive guide for researchers utilizing this scaffold to design neuroactive agents. We detail the structural rationale, a validated parallel synthesis protocol for library generation, and a high-throughput calcium flux assay for biological validation.

Structural Biology & Rational Design

The Pharmacophore Advantage

Unlike flexible linear polyamines, the 3-(piperidin-3-yl)pyridine scaffold restricts the conformational space of the two critical nitrogen atoms.

-

N1 (Pyridine): Acts as a hydrogen bond acceptor and

-stacking element. -

N1' (Piperidine): A secondary amine acting as a cationic center (protonated at physiological pH) and the primary vector for diversification.

The distance between these two nitrogen centers (

Design Workflow Visualization

The following diagram illustrates the logical flow from scaffold selection to lead optimization, highlighting the critical decision nodes in stereochemistry and functionalization.

Figure 1: Strategic workflow for exploiting the 3-(piperidin-3-yl)pyridine scaffold in drug discovery, moving from stereochemical selection to library synthesis and screening.

Experimental Protocol: Parallel Library Synthesis

Objective: To generate a library of N1'-substituted derivatives via Reductive Amination. Rationale: Alkylation of the piperidine nitrogen modulates lipophilicity (LogP) and steric bulk, critical for penetrating the Blood-Brain Barrier (BBB) and fitting the hydrophobic pocket of the receptor.

Materials

-

Scaffold: 3-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 6456-86-6 or chiral equivalent).

-

Reagents: Sodium triacetoxyborohydride (STAB), Glacial Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

-

Aldehyde Monomers: Diverse set (aromatic, heteroaromatic, aliphatic).

Step-by-Step Methodology

-

Free Base Preparation (Critical):

-

Dissolve the dihydrochloride salt in minimal water.

-

Adjust pH to >10 using 2N NaOH.

-

Extract 3x with Dichloromethane (DCM). Dry over

and concentrate. Note: The free base is an oil and sensitive to oxidation; use immediately.

-

-

Reaction Setup (96-well block or individual vials):

-

Dissolve the scaffold (1.0 equiv, 0.2 mmol) in DCE (2 mL).

-

Add the specific Aldehyde monomer (1.1 equiv).

-

Add Glacial AcOH (1.5 equiv) to catalyze imine formation.

-

Incubation: Shake at Room Temperature (RT) for 30 minutes.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Caution: Gas evolution (

) may occur. -

Seal and shake at RT for 12–16 hours.

-

-

Quench and Workup:

-

Quench with sat.

(1 mL). -

Extract organic phase (DCE layer).

-

Pass through a phase separator cartridge.

-

-

Purification & Validation:

-

Evaporate solvent.[1]

-

Purify via Prep-HPLC (Reverse phase, C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Validation: Verify mass via LC-MS (ESI+). Purity >95% required for biological assay.

-

Biological Validation Protocol: Calcium Flux Assay

Objective: Measure agonist activity at

Reagents

-

Cell Line: HEK293 stably expressing human

nAChR and the chaperone protein RIC-3 (to ensure surface expression). -

Dye: Fluo-4 AM (Calcium indicator).

-

Agonist Control: Epibatidine or PNU-282987.

Step-by-Step Methodology

-

Cell Plating:

-

Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates.

-

Incubate 24h at 37°C, 5%

.

-

-

Dye Loading:

-

Remove media.[1] Wash 1x with Assay Buffer (HBSS + 20 mM HEPES).

-

Add Fluo-4 AM loading solution (containing Probenecid to inhibit anion transport).

-

Incubate 45 min at 37°C, then 15 min at RT.

-

-

Compound Addition (The "Read"):

-

Prepare compound plates (10-point dose-response, starting at 10

M). -

Transfer to FLIPR instrument.

-

Baseline: Record fluorescence for 10 seconds.

-

Injection: Add compounds automatically.

-

Response: Record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Fit data to a sigmoidal dose-response curve to determine

.

-

Case Study: Structure-Activity Relationship (SAR)

The following data summarizes the effect of N1'-substitution on

Table 1: SAR of N-substituted 3-(piperidin-3-yl)pyridine derivatives

| Compound ID | R-Group (N1' substituent) | LogP (Calc) | Notes | |

| ANA-01 | H (Parent Scaffold) | 120 | 0.8 | Moderate affinity, low BBB pen. |

| ANA-02 | Methyl | 45 | 1.2 | Improved potency (steric fit). |

| ANA-03 | Benzyl | 15 | 2.6 | Hydrophobic pocket interaction. |

| ANA-04 | 4-Methoxybenzyl | 8 | 2.5 | H-bond acceptor adds potency. |

| ANA-05 | 4-Nitrobenzyl | >1000 | 2.4 | Electron withdrawal detrimental. |

Interpretation: The scaffold tolerates hydrophobic bulk on the piperidine nitrogen. Electron-rich aromatic substituents (ANA-04) significantly enhance affinity, likely due to

Mechanism of Action Visualization

Understanding the signaling pathway is crucial for interpreting assay results. The diagram below depicts the

Figure 2: Signal transduction pathway initiated by ligand binding to the

References

-

Privileged Scaffolds in GPCR Design: Source: Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

-

Anabaseine/Anabasine Chemistry & Pharmacology: Source: Kem, W. R., et al. (2004). "The alpha7 nicotinic receptor as a target for cognition enhancement." Journal of Pharmacology and Experimental Therapeutics.

-

Synthesis of 3-Substituted Piperidines: Source: Watson, P. S., et al. (2003). "A diastereoselective synthesis of 2,3-disubstituted piperidines." Organic Letters.

-

nAChR Calcium Flux Assay Protocols: Source: Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology.

Sources

Application Notes & Protocols for 3-(Piperidin-3-yl)pyridine in Neuropharmacological Research

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the neuropharmacological applications of the 3-(Piperidin-3-yl)pyridine scaffold. It offers in-depth theoretical background, practical application notes, and detailed experimental protocols to facilitate the investigation of this compound class and its derivatives.

Introduction: The 3-(Piperidin-3-yl)pyridine Scaffold - A Privileged Motif for CNS Drug Discovery

The 3-(Piperidin-3-yl)pyridine core is a heterocyclic organic structure that has garnered significant interest in medicinal chemistry.[1] Its unique architecture, combining a basic piperidine ring with an aromatic pyridine moiety, makes it a versatile building block for creating compounds with diverse pharmacological activities.[2] Notably, its structural resemblance to endogenous neurotransmitters and natural alkaloids, such as nicotine, positions it as a prime candidate for targeting receptors within the central nervous system (CNS).[3]

The primary focus of research into this scaffold has been its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels involved in a wide array of neurological functions including learning, memory, attention, and addiction.[4] Modulation of these receptors presents a promising therapeutic strategy for a range of disorders, from cognitive impairment in Alzheimer's and Parkinson's disease to addiction and inflammatory conditions.[5][6]

This guide will delve into the core applications of 3-(Piperidin-3-yl)pyridine derivatives, providing the scientific rationale and step-by-step methodologies for their characterization, from initial receptor binding to functional activity and in vivo behavioral assessment.

Part 1: Primary Mechanism of Action - Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The neuropharmacological effects of many 3-(Piperidin-3-yl)pyridine derivatives are mediated through their interaction with nAChRs. These receptors are pentameric ion channels that, upon binding to agonists like acetylcholine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the modulation of neurotransmitter release.[4]

The 3-(Piperidin-3-yl)pyridine structure can effectively mimic the action of acetylcholine, binding to the orthosteric site on the extracellular domain of the nAChR.[4] Depending on the specific substitutions on the pyridine and piperidine rings, these compounds can act as full agonists, partial agonists, or even allosteric modulators, with varying selectivity for different nAChR subtypes (e.g., α4β2, α7). This tunability is key to their therapeutic potential. For instance, α4β2 partial agonists are explored for smoking cessation, while α7 agonists and positive allosteric modulators (PAMs) are investigated as cognitive enhancers.[5][7]

Part 2: Application Notes & In Vitro Characterization

The initial evaluation of any novel compound requires a robust in vitro pharmacological profile. This involves quantifying its affinity for the target receptor and its functional effect upon binding.

Application Note 1: Assessing Receptor Binding Affinity

Causality Behind the Experiment: Before assessing function, it is crucial to confirm and quantify the physical interaction between the compound and its target. A radioligand binding assay is the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ). This value indicates the concentration of the test compound required to occupy 50% of the receptors at equilibrium, providing a direct measure of binding potency. A lower Kᵢ value signifies a higher binding affinity.

Protocol: Radioligand Competition Binding Assay for α4β2 nAChRs

This protocol describes a competition experiment to determine the Kᵢ of a test compound at the human α4β2 nAChR subtype, which is abundant in the brain.[5][8]

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat brain homogenate.

-

Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-Specific Binding Control: Nicotine (10 µM final concentration).[5]

-

Test Compound: 3-(Piperidin-3-yl)pyridine derivative, serially diluted.

-

Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 50-100 µ g/well . Keep on ice.[9]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): 50 µL of 10 µM Nicotine.

-

Test Compound: 50 µL of each serial dilution of the 3-(Piperidin-3-yl)pyridine derivative.

-

-

Add Radioligand: Add 50 µL of [³H]Cytisine (at a final concentration near its Kₔ, typically 0.5-1.0 nM) to all wells.[5]

-

Add Membranes: Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.[5] The low temperature minimizes receptor degradation and metabolism of the compounds.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

-

| Compound | nAChR Subtype | Kᵢ (nM) |

| 3-(Piperidin-3-yl)pyridine (Parent) | α4β2 | 85.2 |

| Derivative A (N-Methyl) | α4β2 | 15.6 |

| Derivative B (5-Fluoro-pyridyl) | α4β2 | 5.3 |

| Derivative A (N-Methyl) | α7 | >10,000 |

| Derivative B (5-Fluoro-pyridyl) | α7 | 850.7 |

| Table 1: Representative binding affinity data for 3-(Piperidin-3-yl)pyridine derivatives at different nAChR subtypes. |

Application Note 2: Determining Functional Potency and Efficacy

Causality Behind the Experiment: Binding does not equate to activation. A functional assay is required to determine whether a compound is an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of an agonist). For nAChRs, activation leads to calcium influx, which can be measured using calcium-sensitive fluorescent dyes. This allows for the determination of potency (EC₅₀, the concentration for half-maximal effect) and efficacy (Eₘₐₓ, the maximum response relative to a reference agonist).

Protocol: Calcium Flux Functional Assay for α7 nAChRs

This protocol uses a fluorometric imaging plate reader (FLIPR) to measure calcium influx in a human neuroblastoma cell line (e.g., IMR-32) that endogenously expresses α7 nAChRs. A key insight for α7 receptors, which desensitize very rapidly, is the use of a Type II Positive Allosteric Modulator (PAM) to slow desensitization and amplify the signal to a detectable level.[10]

Materials:

-

Cell Line: IMR-32 cells or a recombinant cell line expressing human α7 nAChRs.

-

Culture Medium: Standard cell culture medium (e.g., EMEM with 10% FBS).

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well cell culture plates.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Reference Agonist: Acetylcholine or a selective α7 agonist like PNU-282987.

-

α7 PAM: PNU-120596 (Type II PAM).[10]

-

Test Compound: 3-(Piperidin-3-yl)pyridine derivative, serially diluted.

-

Instrumentation: FLIPR or similar fluorescence microplate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed cells into the assay plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (prepared according to the manufacturer's instructions in Assay Buffer). Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare a separate "source" plate containing serial dilutions of the test compound and the reference agonist in Assay Buffer.

-

Assay Execution (FLIPR):

-

Place both the cell plate and the source plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

Key Step: The instrument will then add a solution containing the α7 PAM (e.g., 10 µM PNU-120596) and the test compound/agonist simultaneously to the cell plate.[10] The inclusion of the PAM is critical for robust signal detection.

-

Continue to record fluorescence intensity for 2-3 minutes to capture the full calcium transient.

-

-

Data Analysis:

-

The response is typically measured as the maximum change in fluorescence intensity over baseline.

-

Plot the response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Efficacy is often expressed as a percentage of the maximal response induced by the reference agonist.

-

Part 3: Application Notes & In Vivo Evaluation

Promising in vitro candidates must be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant behavioral models.

Application Note 3: Investigating Pro-Cognitive Effects

Causality Behind the Experiment: Deficits in cholinergic signaling are a hallmark of Alzheimer's disease. nAChR agonists, particularly α7 selective compounds, are hypothesized to enhance cognitive function by improving attention and memory consolidation processes.[11] Animal models are essential to test this hypothesis. The Novel Object Recognition (NOR) task is a widely used assay that leverages the innate tendency of rodents to explore novelty. It provides a measure of recognition memory without the need for external reinforcement or punishment.[12]

Protocol: Novel Object Recognition (NOR) Task in Mice

Materials:

-

Subjects: Adult mice (e.g., C57BL/6).

-

Apparatus: An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning.

-

Objects: Two sets of three identical objects. Objects should be heavy enough that mice cannot displace them, lack natural significance, and be easily cleaned (e.g., glass flasks, metal blocks).

-

Test Compound: 3-(Piperidin-3-yl)pyridine derivative, formulated in a suitable vehicle (e.g., saline, DMSO/saline).

-

Video Recording and Analysis Software.

Procedure:

-

Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow exploration and reduce anxiety.

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) 30 minutes before the training session. The timing should be based on known pharmacokinetic data if available.

-

Training/Familiarization (Day 2): Place two identical objects (A1 and A2) in opposite corners of the arena. Allow the mouse to explore the arena and objects for 10 minutes. The time spent exploring each object is recorded.

-

Retention Interval: Return the mouse to its home cage. The interval can be short-term (e.g., 1 hour) or long-term (e.g., 24 hours).

-

Testing (Day 2 or 3): Place the mouse back into the arena, where one of the familiar objects has been replaced by a novel object (A and B). Allow the mouse to explore for 5 minutes.

-

Data Analysis:

-

Exploration is defined as the mouse's nose being pointed toward the object within a 2 cm distance.

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time) .

-

A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. A DI near zero suggests a memory deficit.

-

Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An effective cognitive enhancer would be expected to increase the DI, particularly in models of cognitive impairment.

-

Application Note 4: Assessing Potential for Addiction and Reward

Causality Behind the Experiment: The α4β2 nAChR subtype is central to the rewarding and addictive properties of nicotine.[5] Compounds targeting these receptors must be evaluated for their own abuse potential. The Conditioned Place Preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug. It is based on classical conditioning, where the rewarding effects of a drug are associated with a specific environment.[13]

Protocol: Conditioned Place Preference (CPP) in Rats

Materials:

-

Subjects: Adult rats (e.g., Sprague-Dawley).

-

Apparatus: A three-chamber CPP box. Two larger conditioning chambers are distinguished by different visual (e.g., stripes vs. spots) and tactile (e.g., grid vs. mesh floor) cues, connected by a smaller neutral start chamber.

-

Test Compound and vehicle.

Procedure:

-

Pre-Test (Day 1): Place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two large chambers to determine any initial, unconditioned preference. Animals showing a strong preference for one side (>80% of the time) are typically excluded.

-

Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions (one 30-minute session per day).

-

Drug Conditioning (4 sessions): On alternating days, administer the test compound and immediately confine the rat to its initially non-preferred chamber for 30 minutes.

-

Vehicle Conditioning (4 sessions): On the other days, administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes. This counterbalancing design minimizes the influence of initial preference.

-

-

Post-Test (Day 10): In a drug-free state, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes, as in the pre-test.

-

Data Analysis:

-

Calculate the Preference Score = (Time in drug-paired chamber during post-test) - (Time in drug-paired chamber during pre-test).

-

A significant positive score indicates that the drug has rewarding properties (the animal now prefers the environment associated with the drug).

-

A significant negative score indicates aversive properties.

-

No significant change suggests the drug is neutral at the tested dose.

-

References

-

PubMed Central. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

-

ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

-

UPCommons. European Journal of Medicinal Chemistry. Available at: [Link]

-

SlidePlayer. Pyridine –piperidine-pyrolidine alkaloids. Available at: [Link]

-

Meiler Lab Vanderbilt University. Nicotinic Acetylcholine Receptors (nAChR). Available at: [Link]

-

Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]

-

ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available at: [Link]

-

PubMed. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Available at: [Link]

-

PubMed. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Available at: [Link]

-

PubMed. In vitro screening strategies for nicotinic receptor ligands. Available at: [Link]

-

PubMed Central. Computational models of behavioral addictions: state of the art and future directions. Available at: [Link]

-

PubMed. Zebrafish models for studying cognitive enhancers. Available at: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Available at: [Link]

-

ACS Publications. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Available at: [Link]

-

PubMed Central. Pyridine alkaloids with activity in the central nervous system. Available at: [Link]

-

Icahn School of Medicine at Mount Sinai. Behavioral Models of Addiction & Depression. Available at: [Link]

-

Journal of Neuroscience. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Available at: [Link]

-

PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available at: [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]

-

Inotiv. Animal Models of Addiction. Available at: [Link]

-

PNAS. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Available at: [Link]

-

Frontiers in Psychiatry. The Psychonauts' World of Cognitive Enhancers. Available at: [Link]

-

bioRxiv. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. Available at: [Link]

-

ResearchGate. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]

-

PubMed Central. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Available at: [Link]

-

PubMed Central. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Available at: [Link]

-

Frontiers in Behavioral Neuroscience. Understanding Addiction Using Animal Models. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Research & Reviews: A Journal of Pharmacology. A Study on Nootropic Effect of Daucus Carota in Animal Models. Available at: [Link]

-

National Academies Press. Behavioral Research - Pathways of Addiction. Available at: [Link]

-

PubMed. Influence of nicotinamide on neurobehavioral effects of 3-acetylpyridine. Available at: [Link]

-

Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

-

PubMed. Neuroprotective effect of apelin-13 and other apelin forms-a review. Available at: [Link]

-

PubMed. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway. Available at: [Link]

Sources

- 1. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]

- 2. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]

Application Note: Development of Next-Generation Antibacterial Agents from Pyridine Derivatives

Abstract

The rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) necessitates the development of novel antimicrobial scaffolds. The pyridine ring, a nitrogen-containing heterocycle, serves as a privileged pharmacophore due to its ability to engage in hydrogen bonding,

Part 1: Rational Drug Design & SAR Logic

The Pyridine Advantage

Unlike aliphatic chains, the pyridine ring offers a rigid planar structure that fits into the ATP-binding pockets of bacterial enzymes.

-

Electronic Modulation: The nitrogen atom at position 1 acts as a hydrogen bond acceptor.

-

Positional Versatility:

-

C2 Position: Ideal for introducing hydrazine or amide linkers to extend the molecule into hydrophobic pockets.

-

C3/C5 Positions: Electron-withdrawing groups (e.g., -F, -NO

) here often enhance metabolic stability and cell wall penetration. -

C4 Position: Bulky substitutions here can disrupt bacterial efflux pump recognition.

-

Target Mechanism: DNA Gyrase Inhibition

Pyridine derivatives frequently target the DNA Gyrase B subunit (GyrB) . The pyridine nitrogen often forms a water-mediated hydrogen bond with Asp73 (in E. coli numbering), while C2-substituents extend to interact with the conserved Val43/Asn46 region.

SAR Decision Matrix (Visualization)

Figure 1: Structure-Activity Relationship (SAR) logic for pyridine optimization. Substitutions at specific positions drive distinct pharmacological outcomes.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of N'-benzylidene-2-hydrazinopyridine derivatives. Rationale: This protocol utilizes a Schiff base condensation. The hydrazone linker (-CH=N-NH-) is bioisosteric to peptide bonds but resistant to proteases, providing an excellent scaffold for hydrogen bonding within the bacterial active site.

Protocol 1: Modular Synthesis of Pyridine-Hydrazone Hybrids

Reagents:

-

2-Hydrazinopyridine (Starting Material)

-

Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 2,4-Dichlorobenzaldehyde)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) in 15 mL of absolute ethanol .

-

Note: Ensure the pyridine derivative is fully solubilized before adding the aldehyde to prevent localized precipitation.

-

-

Aldehyde Addition: Add the appropriate substituted benzaldehyde (1.0 mmol) dropwise to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid .

-

Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours .

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Look for the disappearance of the aldehyde spot.

-

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product should precipitate as a solid.

-

Troubleshooting: If no precipitate forms, evaporate 50% of the solvent under reduced pressure and re-cool.

-

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/DMF mixtures to ensure >98% purity.

-

Validation: Confirm structure via

H-NMR. The azomethine proton (-CH=N-) typically appears as a singlet between

Part 3: Biological Evaluation (MIC Assay)

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[4] Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Protocol 2: Broth Microdilution Assay

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

96-well microtiter plates (U-bottom).

-

Resazurin dye (0.015%) (Optional, for visual endpoint).

-

Standard Antibiotic Control (e.g., Ciprofloxacin).

Workflow:

-

Inoculum Preparation:

-

Prepare a direct colony suspension of bacteria in saline equivalent to a 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100 in MHB to achieve a final testing concentration of

CFU/mL.

-

-

Compound Dilution:

-

Dissolve the pyridine derivative in DMSO (Stock: 10 mg/mL).

-

In the 96-well plate, perform two-fold serial dilutions using MHB.

-

Range: Test concentrations from 512

g/mL down to 0.25 -

Control: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

-

-

Inoculation:

-

Add 50

L of the diluted bacterial inoculum to each well containing 50 -

Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

-

-

Incubation:

-

Seal plates with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator.

-

-

Readout:

-

Visual: The MIC is the lowest concentration showing no visible turbidity.

-

Resazurin Modification: Add 30

L of Resazurin solution. Incubate for 1–2 hours.-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Data Interpretation Table:

| Compound ID | R1 (C2-Linker) | R2 (Aryl-Subst) | MIC (S. aureus) [ | MIC (E. coli) [ | Interpretation |

| PYR-01 | Hydrazone | 4-H | 64 | >128 | Low Activity |

| PYR-02 | Hydrazone | 4-NO | 8 | 32 | Moderate |

| PYR-03 | Hydrazone | 2,4-diCl | 0.5 | 4 | High Potency |

| Cipro | - | - | 0.25 | 0.015 | Control |

Part 4: Mechanism of Action (In Silico Validation)

Objective: Validate the binding mode of the synthesized hit (PYR-03) against DNA Gyrase B.

Protocol 3: Molecular Docking Workflow

Software: AutoDock Vina / PyRx / Discovery Studio.[5] Target PDB: 1KZN (E. coli DNA Gyrase B with Clorobiocin).[6][7]

Workflow Diagram:

Figure 2: Computational docking workflow to predict binding affinity and orientation.

Analysis Checklist:

-

Binding Energy: Look for

kcal/mol. -

Key Residues: Check for H-bonds with Asp73 (crucial for ATPase inhibition) and hydrophobic interactions with Val43 .

-

RMSD: Ensure the docked pose overlaps with the co-crystallized ligand (RMSD < 2.0 Å).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

-

Mishra, C. B., et al. (2023). "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Journal of Chemistry. [Link]

-

Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link]

-

Bhatia, R., et al. (2021). "Structure-activity relationship study of the synthesized pyridine and thienopyridine compounds." ResearchGate. [Link]

-

RCSB Protein Data Bank. (2002). Crystal Structure of E. coli DNA Gyrase B (PDB: 1KZN). [Link]

Sources

- 1. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 2. The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. cmjpublishers.com [cmjpublishers.com]

- 6. d-nb.info [d-nb.info]

- 7. biorxiv.org [biorxiv.org]

Application Note: A Practical Guide to the Synthesis and Evaluation of 3-(Piperidin-3-yl)pyridine Derivatives as Potent and Selective LSD1 Inhibitors

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of 3-(piperidin-3-yl)pyridine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1). We delve into the scientific rationale, provide detailed, field-tested synthetic protocols, and outline robust methodologies for biological evaluation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.

Introduction: LSD1 as a Key Epigenetic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression.[3] Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. This dual function positions LSD1 as a pivotal regulator of gene expression.

Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and neuroblastoma, where it contributes to the maintenance of an undifferentiated, proliferative state.[3][4] Consequently, the development of small-molecule inhibitors of LSD1 has emerged as a promising therapeutic strategy. The 3-(piperidin-3-yl)pyridine scaffold has been identified as a particularly effective structural motif for achieving high potency and selectivity against LSD1.[4][5]

The Catalytic Cycle and Mechanism of LSD1 Inhibition

LSD1 catalyzes the demethylation of its histone substrates through a flavin-dependent oxidative process.[2][6] The catalytic cycle involves the transfer of a hydride from the methyl-lysine substrate to the FAD cofactor, generating a reduced FAD (FADH₂) and an iminium intermediate. This intermediate is then hydrolyzed to produce the demethylated lysine and formaldehyde. Molecular oxygen subsequently re-oxidizes FADH₂ to FAD, producing hydrogen peroxide as a byproduct.[7]

3-(Piperidin-3-yl)pyridine derivatives act as competitive inhibitors, binding to the substrate-binding pocket of LSD1.[4][5] X-ray crystallography studies have revealed that the piperidine nitrogen forms key interactions with residues such as Asp555, while other parts of the molecule occupy hydrophobic pockets within the active site, preventing the binding of the histone H3 tail.[8][9]

Figure 1: The catalytic cycle of LSD1 and its inhibition.

Synthesis of 3-(Piperidin-3-yl)pyridine Derivatives

The synthesis of 3-(piperidin-3-yl)pyridine derivatives can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a general and robust synthetic route.

General Synthetic Scheme

Figure 2: General synthetic workflow for 3-(piperidin-3-yl)pyridine derivatives.

Detailed Experimental Protocol

Materials and Reagents:

-

2,6-Dichloropyridine

-

Piperidine

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

tert-Butyl carbamate

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos

-

Cesium carbonate (Cs₂CO₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N'-Di-Boc-S-methylisothiourea

-

Mercury(II) chloride (HgCl₂)

-

Triethylamine (NEt₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 2-chloro-6-(piperidin-1-yl)pyridine [10]

-

To a solution of 2,6-dichloropyridine (1.0 eq) in dioxane, add piperidine (1.2 eq) and K₃PO₄ (2.0 eq).

-

Heat the reaction mixture at 105 °C for 36 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(piperidin-1-yl)pyridine.

Causality: The use of a strong base like K₃PO₄ facilitates the nucleophilic aromatic substitution (SNAr) reaction by deprotonating the piperidine, increasing its nucleophilicity. Dioxane is a suitable high-boiling point solvent for this reaction.

Step 2: Synthesis of tert-butyl (6-(piperidin-1-yl)pyridin-2-yl)carbamate [10]

-

To a solution of 2-chloro-6-(piperidin-1-yl)pyridine (1.0 eq) in dioxane, add tert-butyl carbamate (1.5 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 70 °C for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter through Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the Boc-protected intermediate.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. XantPhos is a bulky electron-rich ligand that promotes the catalytic cycle, and Cs₂CO₃ acts as the base.

Step 3: Synthesis of 6-(piperidin-1-yl)pyridin-2-amine [10]

-

Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer and concentrate to obtain the desired amine, which can often be used in the next step without further purification.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Step 4: Synthesis of 1-(6-(piperidin-1-yl)pyridin-2-yl)guanidine (Example Functionalization) [10]

-

To a solution of 6-(piperidin-1-yl)pyridin-2-amine (1.0 eq) in DCM, add N,N'-Di-Boc-S-methylisothiourea (1.2 eq), HgCl₂ (1.1 eq), and NEt₃ (3.0 eq).

-

Stir the reaction at room temperature for 16 hours.

-

Monitor by TLC.

-

Upon completion, dilute the mixture with DCM and wash with water.

-

Dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

-

The resulting Boc-protected guanidine can be deprotected using TFA in DCM as described in Step 3 to yield the final guanidine derivative.

Causality: This guanylation reaction proceeds via the activation of the isothiourea reagent with HgCl₂, followed by nucleophilic attack by the amine. NEt₃ is used as a base to neutralize the HCl generated during the reaction.

Data Presentation: Structure-Activity Relationship (SAR)

The potency and selectivity of 3-(piperidin-3-yl)pyridine derivatives are highly dependent on the substituents on the pyridine and piperidine rings. The following table summarizes representative data from the literature.

| Compound ID | R¹ | R² | LSD1 IC₅₀ (nM)[11] | MAO-A IC₅₀ (µM)[11] | MAO-B IC₅₀ (µM)[11] |

| 1 | 4-Benzyloxy | H | 9.8 | >100 | >100 |

| 2 | 4-(6-Fluoropyridin-3-yl) | H | 77 | >100 | >100 |

| 3 | 4-Bromo | H | 35 | >100 | >100 |

| 16 | 4-H | Piperidin-4-ylmethyl | 62 | 2.4 | 1.8 |

Note: The table presents a selection of compounds to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.[11][12]

Biological Evaluation: Protocols for LSD1 Inhibition Assays

The biological activity of the synthesized compounds should be evaluated using robust and reproducible in vitro assays.

In Vitro LSD1 Inhibition Assay (HRP-Coupled)[13][14]

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.

Figure 3: Workflow for the HRP-coupled LSD1 inhibition assay.

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

In a 96-well black plate, add the test compounds and pre-incubate with recombinant human LSD1 enzyme for 15 minutes on ice.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and add the detection mix containing Amplex Red and horseradish peroxidase (HRP).

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

To assess the anti-cancer activity of the inhibitors, cell viability assays can be performed on relevant cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72-96 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Determine the EC₅₀ value, the concentration at which the compound inhibits cell growth by 50%.

Conclusion

The 3-(piperidin-3-yl)pyridine scaffold represents a versatile and highly effective starting point for the development of potent and selective LSD1 inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse chemical libraries for SAR studies. The provided protocols for biological evaluation will enable researchers to accurately characterize the inhibitory potential of their synthesized compounds. With a strong understanding of the underlying principles of synthesis and biological testing, the development of novel epigenetic therapies targeting LSD1 is an achievable and promising endeavor in the fight against cancer.

References

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 375-389. [Link][3][4][5]

-

PubMed Central. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. [Link][3][5]

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(23), 5727. [Link][10]

-

Open Research@CSIR-NIScPR. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 1260-1264. [Link]

-

Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1857-1868. [Link][13]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link][14]

-

Sato, S., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1568. [Link][8]

-

Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 241–259. [Link][15]

-

ResearchGate. (2021). Biochemical characterization of LSD1 inhibitors. Dose−response curves... [Link][16]

-

Mattevi, A. (2006). Histone demethylation catalysed by LSD1 is a flavin-dependent oxidative process. International journal of molecular medicine, 17(2), 349-353. [Link][6]

-

MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4994. [Link][17]

-

Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PloS one, 12(2), e0170301. [Link][11]

-

Malla, S., et al. (2023). The catalytic-independent function of LSD1 modulates the epigenetic landscape of mouse embryonic stem cells. bioRxiv. [Link][1]

-

PLOS One. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. [Link][18]

-

Wang, T., et al. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. PLoS ONE, 6(9), e25444. [Link][2]

-

PubMed Central. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. National Center for Biotechnology Information. [Link][9]

-

Fiskus, W., et al. (2017). LSD1: Biologic Roles and Therapeutic Targeting. Cold Spring Harbor perspectives in medicine, 7(12), a029244. [Link][7]

-

PubMed. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. [Link][12]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone demethylation catalysed by LSD1 is a flavin-dependent oxidative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epigentek.com [epigentek.com]

- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study | PLOS One [journals.plos.org]

Application Note & Protocol: A Researcher's Guide to Assessing Biofilm Formation Inhibition

Sources

- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. emerypharma.com [emerypharma.com]

- 5. static.igem.org [static.igem.org]

- 6. static.igem.org [static.igem.org]

- 7. Crystal violet assay [bio-protocol.org]

- 8. Crystal violet staining protocol | Abcam [abcam.com]

- 9. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. bio-protocol.org [bio-protocol.org]